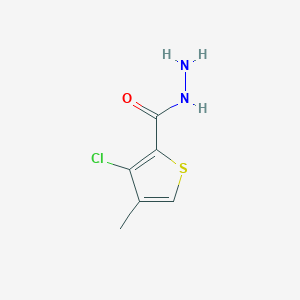

3-Chloro-4-methylthiophene-2-carbohydrazide

Description

Properties

IUPAC Name |

3-chloro-4-methylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-3-2-11-5(4(3)7)6(10)9-8/h2H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSDURBTTAEVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380567 | |

| Record name | 3-chloro-4-methylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-12-9 | |

| Record name | 3-Chloro-4-methyl-2-thiophenecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-4-methylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-methylthiophene-2-carbohydrazide synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methylthiophene-2-carbohydrazide

Executive Summary

This guide provides a comprehensive, technically-grounded overview of a viable multi-step synthesis pathway for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Thiophene derivatives, particularly those with carboxamide or carbohydrazide functionalities, are recognized scaffolds in the design of pharmacologically active agents.[1][2] This document details a logical and efficient synthetic route, beginning with the formation of a key aminothiophene intermediate, followed by a robust Sandmeyer reaction for chlorination, and culminating in the hydrazinolysis of a methyl ester to yield the target molecule. Each stage is presented with field-proven insights into the underlying chemical principles, detailed experimental protocols, and visual representations of the chemical transformations to ensure clarity and reproducibility for scientific professionals.

Introduction: The Significance of Thiophene Scaffolds

Highly substituted thiophene derivatives are foundational heterocyclic structures found in numerous biologically active compounds.[3][4] The thiophene ring system is considered a "bioisostere" of the benzene ring, offering similar structural properties but with distinct electronic characteristics that can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile. The incorporation of a carbohydrazide moiety (-CONHNH₂) introduces a versatile functional group known for its hydrogen bonding capabilities and its role as a key building block in the synthesis of more complex heterocyclic systems like oxadiazoles and triazoles.[5] Derivatives of thiophene-2-carboxamide have demonstrated potential as anticancer agents and serotonin 5-HT4 receptor agonists, highlighting the therapeutic relevance of this structural class.[1][2][6][7] Therefore, a well-defined and reproducible synthesis pathway for novel substituted thiophene carbohydrazides, such as this compound, is of significant value to the drug discovery and development community.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a three-step sequence. The pathway leverages the formation of a substituted aminothiophene ester, which then undergoes a classic Sandmeyer reaction to introduce the chloro substituent. The final step involves the conversion of the ester to the target carbohydrazide.

Caption: Overall three-step synthesis route.

Step 1: Synthesis of Methyl 3-Amino-4-methylthiophene-2-carboxylate (Intermediate 1)

Causality and Mechanistic Insight: The initial step involves the construction of the core 3-aminothiophene-2-carboxylate scaffold. This is achieved through the reaction of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[8] This transformation is a condensation reaction that results in the formation of the aromatic thiophene ring system with the desired amino group at the 3-position and the methyl ester at the 2-position. Acetonitrile is a suitable polar aprotic solvent for this reaction, and refluxing provides the necessary thermal energy to drive the condensation and subsequent aromatization.

Caption: Formation of the key aminothiophene intermediate.

Experimental Protocol: Synthesis of Intermediate 1

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in acetonitrile.[8]

-

Reagent Addition: Add hydroxylamine hydrochloride to the solution.[8]

-

Reaction: Heat the mixture to reflux and maintain for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Workup: After completion, cool the reaction mixture in an ice bath. Add dry diethyl ether to precipitate out solids.[8]

-

Isolation: Filter the mixture. The filtrate contains the desired product.

-

Purification: The filtrate is typically subjected to aqueous workup by basifying with ammonia and extracting with ether. The combined organic layers are dried and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[8]

| Parameter | Value/Condition | Source |

| Starting Material | 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | [8] |

| Reagent | Hydroxylamine hydrochloride | [8] |

| Solvent | Acetonitrile | [8] |

| Temperature | Reflux | [8] |

| Reaction Time | ~5 hours | [8] |

Step 2: Synthesis of Methyl 3-Chloro-4-methylthiophene-2-carboxylate (Intermediate 2)

Causality and Mechanistic Insight: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aromatic amine into a variety of functional groups, including halides.[9][10][11] The reaction proceeds via a two-stage mechanism. First, the 3-amino group of Intermediate 1 is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0°C) to form a diazonium salt.[12][13] This intermediate is highly reactive. In the second stage, a solution of copper(I) chloride (CuCl) is introduced. The Cu(I) salt catalyzes the substitution of the diazonium group with a chloride ion, liberating nitrogen gas and forming the desired 3-chloro-substituted thiophene.[9][13] This radical-nucleophilic aromatic substitution is highly effective for this transformation.[9]

Caption: Conversion of the amino group to a chloro group.

Experimental Protocol: Synthesis of Intermediate 2

-

Diazotization: Dissolve Intermediate 1 in an aqueous solution of hydrochloric acid and cool the mixture to 0°C in an ice-salt bath.[12][13]

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature remains at 0°C. Stir for 1 hour at this temperature.[13]

-

Catalyst Addition: In a separate flask, prepare a solution of copper(I) chloride in aqueous HCl. Cool this solution to 0°C.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.[12][13]

-

Reaction Completion: Allow the reaction mixture to warm slowly to room temperature (~20°C) while stirring. The evolution of nitrogen gas should be observed.[13]

-

Isolation and Purification: Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure methyl 3-chloro-4-methylthiophene-2-carboxylate.[14]

| Parameter | Value/Condition | Source |

| Starting Material | Methyl 3-amino-4-methylthiophene-2-carboxylate | [13] |

| Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride | [13] |

| Solvent | Water | [13] |

| Temperature | 0°C to 20°C | [13] |

| Reaction Time | ~1-2 hours | [13] |

Step 3: Synthesis of this compound (Target Molecule)

Causality and Mechanistic Insight: The final step is the conversion of the methyl ester (Intermediate 2) into the target carbohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction.[15] Hydrazine hydrate (N₂H₄·H₂O) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.[16] The methoxy group (-OCH₃) is displaced as methanol, forming the stable carbohydrazide product. The reaction is typically performed in an alcoholic solvent like ethanol under reflux to ensure a sufficient reaction rate. An excess of hydrazine hydrate is often used to drive the reaction to completion.[17]

Caption: Final conversion of the ester to the carbohydrazide.

Experimental Protocol: Synthesis of the Target Molecule

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve Intermediate 2 in absolute ethanol.[16]

-

Reagent Addition: Add an excess of hydrazine hydrate (80% solution in water is common) to the ethanolic solution.[16]

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for an extended period (e.g., 8-12 hours, potentially longer depending on substrate reactivity).[16] Monitor the reaction by TLC until the starting ester is consumed.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to promote crystallization of the product.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol or diethyl ether to remove any unreacted starting material and impurities. The product, this compound, can be dried under vacuum.[18][19] If necessary, recrystallization from a suitable solvent like ethanol can be performed to obtain a product of high purity.

| Parameter | Value/Condition | Source |

| Starting Material | Methyl 3-chloro-4-methylthiophene-2-carboxylate | [16] |

| Reagent | Hydrazine hydrate (e.g., 80% aqueous solution) | [16] |

| Solvent | Ethanol | [16] |

| Temperature | Reflux (~80°C) | [16] |

| Reaction Time | 8-12 hours (variable) | [16] |

Conclusion

This guide outlines a robust and logical three-step synthesis for this compound. The pathway is built upon well-established and reliable chemical transformations, including thiophene ring formation, a Sandmeyer reaction for halogenation, and ester hydrazinolysis. The detailed protocols and mechanistic explanations provide a solid foundation for researchers and scientists to successfully synthesize this and structurally related thiophene derivatives for applications in drug discovery and materials science.

References

-

Wikipedia. Gewald reaction. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Il Farmaco. (1997). Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

-

Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. [Link]

-

PMC - PubMed Central. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

-

ResearchGate. Versatile thiophene 2-carboxamide derivatives. [Link]

-

Taylor & Francis Online. Heterocyclic Synthesis with Thiophene-2-Carboxamide. [Link]

-

MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

-

ResearchGate. Sandmeyer Reaction. [Link]

-

Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. [Link]

-

University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

-

PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Syntheses Procedure. Propanoic acid, 2,2-dimethyl-, hydrazide. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Grokipedia. Sandmeyer reaction. [Link]

-

PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]

- Google Patents. US8110705B2 - Processes for making hydrazides.

-

ResearchGate. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. [Link]

-

PMC - NIH. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

-

ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

-

MySkinRecipes. 2-Amino-4-methylthiophene-3-carbonitrile. [Link]

-

International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

Sources

- 1. Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. ijpbs.com [ijpbs.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. grokipedia.com [grokipedia.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. METHYL 3-CHLORO-4-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 14. METHYL 3-CHLORO-4-METHYLTHIOPHENE-2-CARBOXYLATE | 175137-11-8 [chemicalbook.com]

- 15. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.box]

- 18. This compound | 175137-12-9 [sigmaaldrich.com]

- 19. CAS 175137-12-9 | 8H56-5-X1 | MDL MFCD00068136 | this compound | SynQuest Laboratories [synquestlabs.com]

Physicochemical properties of 3-Chloro-4-methylthiophene-2-carbohydrazide

print(google_search.search(queries=["physicochemical properties of 3-Chloro-4-methylthiophene-2-carbohydrazide", "experimental determination of melting point", "shake-flask method for solubility determination", "spectroscopic characterization of carbohydrazides", "applications of thiophene derivatives in drug discovery"]))

An In-depth Technical Guide to the Physicochemical Properties of this compoundFor Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. It is not sufficient to simply synthesize a molecule with potential biological activity; a profound understanding of its physicochemical properties is paramount. These properties govern a compound's behavior from the moment of its creation, through formulation and administration, to its ultimate interaction with a biological system. This guide is crafted from the perspective of a seasoned application scientist, blending rigorous scientific principles with field-proven insights. We will not merely present data; we will delve into the causality behind the experimental choices, providing you with a robust framework for understanding and evaluating this compound. Every protocol described herein is designed as a self-validating system, ensuring the integrity and trustworthiness of the data you generate.

Introduction: The Strategic Importance of this compound

The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its contribution to a wide array of pharmacologically active agents.[1][2][3] Its unique electronic and steric properties, conferred by the sulfur heteroatom, allow for diverse interactions with biological targets. The derivatization of the thiophene ring with a carbohydrazide moiety introduces a versatile functional group known for its hydrogen bonding capabilities and its role as a key building block in the synthesis of various heterocyclic systems with demonstrated biological activities, including antimicrobial and anticancer properties.[1][4]

This compound, in particular, presents a compelling profile. The strategic placement of the chloro and methyl groups on the thiophene ring is anticipated to modulate the compound's lipophilicity and metabolic stability, while the carbohydrazide functional group serves as a critical anchor for further chemical modification or direct interaction with biological macromolecules. A comprehensive understanding of its physicochemical properties is therefore a critical enabler for its rational progression in any drug discovery pipeline.

Core Physicochemical Profile

A foundational understanding of a compound's basic physicochemical parameters is essential for all subsequent stages of research and development.

Structural and Chemical Identity

A precise definition of the molecule is the starting point for all scientific inquiry.

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical data for this compound, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂OS | [5] |

| Molecular Weight | 190.65 g/mol | [5] |

| CAS Number | 175137-12-9 | [5][6][7] |

| Appearance | Solid | [5] |

| Melting Point | 130-132 °C | [5] |

Experimental Protocols for Physicochemical Characterization

The trustworthiness of physicochemical data is directly linked to the rigor of the experimental methodology. The following sections provide detailed, step-by-step protocols for the determination of key properties, along with the scientific rationale behind the chosen methods.

Melting Point Determination: A Gateway to Purity Assessment

Expertise & Experience: The melting point is more than just a physical constant; it is a sensitive indicator of sample purity. Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities will typically depress and broaden the melting range.[8] The capillary method, detailed below, is a robust and widely accepted technique for this determination.[9]

Experimental Protocol (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.[10]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating Profile:

-

If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to determine a preliminary range.[11]

-

For an accurate determination, a fresh sample should be heated rapidly to approximately 20 °C below the expected melting point, and then the heating rate should be reduced to 1-2 °C per minute.

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid is observed.

-

Record the temperature at which the last solid crystal melts. This range constitutes the melting point.

-

-

Self-Validation: A narrow melting range (≤ 2 °C) is indicative of high purity. For confirmation, a mixed melting point determination with an authentic reference standard should be performed. No depression in the melting point of the mixture confirms the identity and purity of the sample.

Caption: Workflow for accurate melting point determination.

Solubility Determination: The Cornerstone of Bioavailability and Formulation

Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[12] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[13][14]

Experimental Protocol (Shake-Flask Method):

-

System Preparation: Add an excess of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. A centrifugation step can be employed to facilitate clear separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound in the supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Self-Validation: The presence of undissolved solid at the end of the experiment is a crucial visual confirmation that an excess of the compound was used, a prerequisite for a true equilibrium solubility measurement. The analysis should be performed in triplicate to ensure the precision of the results.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structural integrity and functional groups present in the molecule.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to the vibrational transitions of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

Expected Salient Features:

-

N-H Stretching: Look for one or two sharp bands in the region of 3200-3400 cm⁻¹ characteristic of the hydrazide N-H bonds.

-

C=O Stretching (Amide I): A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹ corresponding to the carbonyl group of the carbohydrazide.

-

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region will correspond to the C-H bonds of the methyl group and the thiophene ring.

-

Thiophene Ring Vibrations: Characteristic absorptions for the thiophene ring are expected in the fingerprint region (below 1500 cm⁻¹).

-

C-Cl Stretching: A band in the lower frequency region (typically 600-800 cm⁻¹) can be attributed to the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expected ¹H NMR Resonances (in a suitable deuterated solvent like DMSO-d₆):

-

-NH₂ and -NH- Protons: These protons will appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent. They will be exchangeable with D₂O.

-

Thiophene Proton: A singlet corresponding to the single proton on the thiophene ring.

-

Methyl Protons: A singlet integrating to three protons for the methyl group.

Expected ¹³C NMR Resonances:

-

Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm).

-

Thiophene Carbons: Four distinct signals corresponding to the carbons of the thiophene ring.

-

Methyl Carbon: A signal in the upfield region.

Conclusion and Future Directions

This guide has laid out a comprehensive framework for the characterization of the core physicochemical properties of this compound. The presented data and protocols provide a solid foundation for its application in drug discovery and development. Future work should focus on a more in-depth evaluation of properties critical for its progression as a drug candidate, including pKa determination, lipophilicity (LogP/LogD) measurement, and solid-state characterization (polymorphism). By systematically building upon this foundational knowledge, the scientific community can effectively unlock the therapeutic potential of this promising heterocyclic compound.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Chemistry LibreTexts. (2022). 6.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277–351.

- U.S. Pharmacopeia. (n.d.).

- SSERC. (n.d.).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Westlab Canada. (2023). Measuring the Melting Point.

- SynQuest Labs, Inc. (n.d.). This compound.

- ChemicalBook. (2023).

- University of Toronto. (n.d.).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ChemicalBook. (n.d.). This compound.

- National Institutes of Health. (n.d.).

- Impactfactor. (2024). Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell.

- ResearchGate. (n.d.).

- PubMed. (n.d.). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties.

- EPRA JOURNALS. (2023).

- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. eprajournals.com [eprajournals.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 175137-12-9 | 8H56-5-X1 | MDL MFCD00068136 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | 175137-12-9 [m.chemicalbook.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 3-Chloro-4-methylthiophene-2-carbohydrazide: Synthesis, Properties, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 3-Chloro-4-methylthiophene-2-carbohydrazide (CAS No. 175137-12-9), a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical and physical properties, outlines a detailed synthetic pathway, and explores its potential as a versatile building block for novel therapeutic agents.

Core Compound Characteristics

This compound is a substituted thiophene derivative featuring a carbohydrazide functional group. This unique combination of a halogenated thiophene core and a reactive hydrazide moiety makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | References |

| CAS Number | 175137-12-9 | [1][2] |

| Molecular Formula | C₆H₇ClN₂OS | [2] |

| Molecular Weight | 190.65 g/mol | [2] |

| Melting Point | 130-132 °C | [1][2] |

| Appearance | Off-white to light yellow solid | [3] |

| InChI Key | COSDURBTTAEVMV-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the corresponding methyl ester, methyl 3-chloro-4-methylthiophene-2-carboxylate. This synthetic route is reliable and scalable for laboratory purposes.

Caption: Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from Methyl Ester

This protocol details the conversion of methyl 3-chloro-4-methylthiophene-2-carboxylate to the target carbohydrazide. The hydrazinolysis of the ester is a standard and effective method for this transformation.[4][5][6]

Materials:

-

Methyl 3-chloro-4-methylthiophene-2-carboxylate (1.0 eq)[3]

-

Hydrazine hydrate (80% solution, 10 eq)

-

Ethanol (sufficient to dissolve the starting material)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-chloro-4-methylthiophene-2-carboxylate in ethanol.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain this compound as a solid.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The carbohydrazide group is a versatile functional handle for a variety of chemical transformations.

A Key Intermediate for Hydrazone Synthesis

The primary application of this compound is in the synthesis of N-acylhydrazones. The hydrazide moiety readily undergoes condensation reactions with a wide range of aldehydes and ketones to form the corresponding hydrazones.[7] This reaction is typically carried out under mild acidic catalysis.[5]

Caption: Figure 2: General scheme for the synthesis of N-acylhydrazones.

Biological Significance of Thiophene-Based Hydrazones

Thiophene derivatives and hydrazones are well-established pharmacophores in medicinal chemistry, known to exhibit a broad spectrum of biological activities.[8][9] The combination of these two moieties in derivatives of this compound presents a promising avenue for the discovery of novel therapeutic agents.

-

Antimicrobial Activity: Thiophene-based heterocycles derived from thiophene-2-carbohydrazide have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.[1][2] Specific derivatives have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[2]

-

Anticancer Activity: Numerous studies have highlighted the potential of thiophene derivatives as anticancer agents.[6][9] Hydrazone-containing compounds, in particular, have been investigated for their cytotoxic effects against various cancer cell lines, including pancreatic cancer.[6]

-

Anti-inflammatory and Analgesic Activity: N-acylhydrazone is considered a privileged structure in the design of bioactive compounds, with some 3-aminothiophene-2-acylcarbohydrazone derivatives showing promising analgesic and anti-inflammatory properties.[10]

The diverse biological activities of carbohydrazide derivatives underscore their importance in drug discovery.[11] The title compound serves as a crucial starting material for creating libraries of novel thiophene-based hydrazones for screening against various therapeutic targets.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the reactive nature of its carbohydrazide group make it an ideal starting point for the development of novel thiophene-based compounds with a wide range of potential biological activities. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this compound in their quest for new and effective therapeutic agents.

References

- A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.

- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online.

- Synthesis and antimicrobial activity of thiophene-based heterocycles derived

- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide | Request PDF.

- Regioselective synthesis and biological evaluation of some novel thiophene-containing heterocyclic scaffolds as potential chemotherapeutic agents. -ORCA - Cardiff University.

- The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- 4 - Organic Syntheses Procedure. Organic Syntheses.

- Thiophene-2-carboxylic acid hydrazide - SIELC Technologies. SIELC Technologies.

- Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. PrepChem.com.

- Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing.

- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions.

- METHYL 3-CHLORO-4-METHYLTHIOPHENE-2-CARBOXYL

- Thiophene-2-carbohydrazide | C5H6N2OS | CID 73098 - PubChem.

- Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride.

- Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Organic Syntheses.

-

. Royal Society of Chemistry.

- WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents.

- Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancre

- 2-Thiophenecarboxylic acid hydrazide = 98 2361-27-5 - Sigma-Aldrich. Sigma-Aldrich.

- Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com.

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c

- 3-CHLORO 4-METHYL THIOPHENE CARBOXYLIC ACID METHYL ESTER. ChemBK.

- 175137-11-8(METHYL 3-CHLORO-4-METHYLTHIOPHENE-2-CARBOXYL

- Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem.

- (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide.

- Drug-like profile of 3-aminothiophene-2-carbohydrazide derivatives 5a–i...

- EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents.

- Reactions of solid hydrazine (1) with carbonyl compounds a w.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. METHYL 3-CHLORO-4-METHYLTHIOPHENE-2-CARBOXYLATE | 175137-11-8 [chemicalbook.com]

- 4. ac1.hhu.de [ac1.hhu.de]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

Spectral analysis of 3-Chloro-4-methylthiophene-2-carbohydrazide (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-4-methylthiophene-2-carbohydrazide

Introduction: The Imperative for Structural Elucidation

In the landscape of medicinal chemistry and drug development, the precise characterization of novel chemical entities is the cornerstone of progress. Thiophene derivatives, in particular, represent a class of heterocyclic compounds with a broad spectrum of biological activities, making them frequent scaffolds in pharmaceutical research.[1] this compound (Molecular Formula: C₆H₇ClN₂OS, Molecular Weight: 190.65 g/mol ) is one such molecule of interest, combining the reactive potential of a hydrazide group with a substituted thiophene core.[2]

The unambiguous confirmation of its molecular structure is paramount for ensuring purity, predicting reactivity, and understanding its interaction with biological targets. This is achieved through a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

To interpret the spectra, we must first deconstruct the molecule into its constituent functional groups and proton/carbon environments.

Diagram: Molecular Structure of this compound

Caption: Standard workflow for ¹H NMR structural analysis.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show all six unique carbon atoms in the molecule as singlets. The chemical shifts are predicted based on established ranges for thiophenes and carbonyl compounds. [3][4][5]

| Predicted δ (ppm) | Assignment | Rationale |

|---|---|---|

| ~162 - 168 | C =O | The carbonyl carbon of a hydrazide appears in this characteristic downfield region, similar to amides. |

| ~135 - 140 | C 4-CH₃ | Aromatic carbon attached to the methyl group. |

| ~128 - 133 | C 2-CO | Aromatic carbon attached to the electron-withdrawing carbonyl group. |

| ~125 - 130 | C 3-Cl | Aromatic carbon attached to the electronegative chlorine atom. |

| ~120 - 125 | C 5-H | Aromatic carbon bearing a hydrogen atom. |

| ~14 - 18 | C H₃ | The methyl carbon appears in the far upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). [6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000–650 cm⁻¹.

Predicted IR Absorption Bands

The spectrum will be dominated by absorptions from the hydrazide group and the substituted thiophene ring. [7][8][9]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 3400 - 3200 | Medium, Broad | N-H Stretch | Hydrazide N-H and NH₂ groups. The broadness is due to hydrogen bonding. |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H stretch from the thiophene ring (H-5). |

| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H stretch from the methyl group. |

| 1680 - 1650 | Strong, Sharp | C=O Stretch | "Amide I" band from the carbohydrazide carbonyl group. This is a key diagnostic peak. [10] |

| 1650 - 1550 | Medium | N-H Bend | "Amide II" band, a combination of N-H bending and C-N stretching. |

| 1550 - 1400 | Medium-Weak | C=C Stretch | Aromatic ring stretching of the thiophene core. [11] |

| < 800 | Medium-Strong | C-Cl Stretch | Carbon-chlorine bond stretch, found in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity. We will consider Electron Ionization (EI) MS, a common technique that induces reproducible fragmentation. [12][13]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals. [14]4. Analysis: The positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺•): The molecular weight is 190.65 amu. A key feature will be the isotopic pattern of chlorine. Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks:

-

m/z 190: Corresponding to the molecule containing ³⁵Cl.

-

m/z 192: Corresponding to the molecule containing ³⁷Cl.

-

The relative intensity of these peaks will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom.

-

-

Key Fragmentation Pathways: The molecular ion will undergo characteristic cleavages, primarily around the weak bonds of the hydrazide moiety. [15][16]

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Primary fragmentation of the molecular ion.

| Predicted m/z | Ion Structure | Rationale |

| 190 / 192 | [C₆H₇ClN₂OS]⁺• | Molecular ion peak (M⁺•) showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 159 / 161 | [C₅H₄ClS-C≡O]⁺ | Loss of the terminal aminyl radical (•NH₂) from the M⁺•, resulting in the stable 3-chloro-4-methyl-2-thenoyl cation. This is often a major fragment. |

| 131 / 133 | [C₅H₄ClS]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 159/161 fragment. |

Conclusion

This comprehensive guide outlines the predicted spectral characteristics of this compound. Through a combined analysis of NMR, IR, and MS, a complete structural confirmation can be achieved.

-

¹H and ¹³C NMR will elucidate the precise carbon-hydrogen framework, confirming the substitution pattern of the thiophene ring and the connectivity of the methyl and carbohydrazide groups.

-

IR spectroscopy will provide unequivocal evidence for the key functional groups, notably the N-H and C=O bonds of the hydrazide.

-

Mass Spectrometry will confirm the molecular weight and elemental composition (specifically the presence of one chlorine and one sulfur atom via isotopic patterns) and support the proposed structure through logical fragmentation pathways.

Together, these techniques form a self-validating system, providing the rigorous, multi-faceted data required by researchers and drug development professionals to proceed with confidence in their chemical matter.

References

-

Al-Yasari, R. K. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Sone, T., & Abe, Y. (1963). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 12(1), 145-154. Available at: [Link]

-

ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). Available at: [Link]

-

Martin, G. E. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Available at: [Link]

- Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Pharmaceutical and Pharmacological Letters, 8(2), 66-69.

- Boig, F. S., & Hobbs, L. M. (1951). Molecular Structure and Spectroscopy of Thiophene and its Derivatives. Journal of the American Chemical Society, 73(5), 2151-2155.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Haller, R., & Ziriakus, W. (1972). [H-NMR-spectra of hydrazones]. Archiv der Pharmazie, 305(7), 541-548. Available at: [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

Dwivedi, A. R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1868. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. (2014). Journal of Chemistry. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Available at: [Link]

-

ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

National Genomics Data Center. (n.d.). [H-NMR-spectra of hydrazones]. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Available at: [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]

-

Le, T. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Available at: [Link]

-

Taha, M., et al. (2014). (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o751. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-N-[4-chloro-2-[[(4-chlorophenyl)amino]carbonyl]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-2-thiophenecarboxamide. Available at: [Link]

-

Clark, J. (n.d.). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Available at: [Link]

-

Wiley Online Library. (n.d.). 2-(4-Chlorophenylthio)-N'-(3-methoxybenzylidene)acethydrazide. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-methypyridine-4-carbohydrazide (3a). Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 175137-12-9 | 8H56-5-X1 | MDL MFCD00068136 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Chloro-4-methylthiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylthiophene-2-carbohydrazide is a substituted thiophene derivative belonging to the carbohydrazide class of compounds. The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The carbohydrazide functional group is a versatile synthon used in the creation of various heterocyclic systems and as a linker in drug design. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide provides a detailed analysis of the molecular structure, conformational possibilities, and key physicochemical properties of this compound, drawing upon established principles and data from closely related analogues.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound comprises a central thiophene ring substituted at the 2, 3, and 4 positions. A carbohydrazide moiety is attached at the C2 position, a chlorine atom at the C3 position, and a methyl group at the C4 position.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂OS | [1][2] |

| Molecular Weight | 190.65 g/mol | [1][2] |

| CAS Number | 175137-12-9 | [1] |

| Melting Point | 130 °C | [2] |

| Boiling Point | 130-132 °C | |

| InChI Key | COSDURBTTAEVMV-UHFFFAOYSA-N |

The presence of both hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, N, S, and Cl) suggests that this molecule can participate in a variety of intermolecular interactions, which will significantly influence its crystal packing and interaction with biological targets.

Caption: 2D Chemical Structure of this compound.

Conformational Analysis

While a specific crystal structure for this compound is not publicly available, a comprehensive understanding of its conformational preferences can be inferred from crystallographic studies of analogous thiophene-carbohydrazide derivatives.[3][4][5][6]

Planarity and Torsional Angles

The thiophene ring itself is an aromatic and therefore planar system. The key conformational flexibility arises from the rotation around the single bonds connecting the carbohydrazide moiety to the thiophene ring (C2-C(O)) and within the hydrazide group (C(O)-NH and NH-NH₂).

Studies on similar structures, such as (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide, reveal that the molecular skeleton is approximately planar.[7] The dihedral angle between the thiophene ring and an adjacent aromatic ring is often small, suggesting a preference for extended, planar conformations.[4][6] For instance, in N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide, the dihedral angle between the thiophene and pyridine rings is 21.4 (2)°.[4]

A crucial conformational feature of carbohydrazides is the relative orientation of the carbonyl group and the sulfur atom of the thiophene ring. In some reported crystal structures of related compounds, the oxygen and sulfur atoms are observed to be on the same side of the molecule (syn-periplanar), while in others they are on opposite sides (anti-periplanar).[4] This conformational preference is likely influenced by steric and electronic effects of the substituents on the thiophene ring and any groups attached to the terminal nitrogen of the hydrazide.

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. In derivatives of methyl-3-aminothiophene-2-carboxylate, a related scaffold, intramolecular N–H⋯O=C hydrogen bonds are observed, leading to the formation of a stable six-membered ring motif.[8] While this compound lacks the amino group at the 3-position, the potential for hydrogen bonding between the hydrazide protons and the sulfur atom of the thiophene ring or the chlorine atom should be considered, although these would be weaker interactions.

Intermolecular Interactions and Crystal Packing

In the solid state, carbohydrazide derivatives are known to form extensive networks of intermolecular hydrogen bonds.[4][5][6] The N-H protons of the hydrazide group are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions, along with potential C-H···O, C-H···N, and C-H···S contacts, dictate the supramolecular assembly in the crystal lattice.[4] In many related structures, N—H⋯O hydrogen bonds lead to the formation of chains or dimers.[4][6] Aromatic π–π stacking interactions between thiophene rings, though possible, are not always a dominant feature in the crystal packing of these types of molecules.[4]

Synthesis and Characterization

Synthetic Protocol

The synthesis of this compound typically proceeds via a two-step sequence starting from methyl 3-amino-4-methylthiophene-2-carboxylate.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Synthesis of Methyl 3-chloro-4-methylthiophene-2-carboxylate:

-

Dissolve methyl 3-amino-4-methylthiophene-2-carboxylate in an appropriate acidic medium (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. This is a Sandmeyer reaction, which will substitute the diazonium group with a chlorine atom.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Synthesis of this compound:

-

Dissolve the purified methyl 3-chloro-4-methylthiophene-2-carboxylate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[9][10]

-

Spectroscopic Characterization (Expected)

-

¹H NMR:

-

A singlet for the thiophene proton (H5) in the aromatic region.

-

A singlet for the methyl protons.

-

Broad singlets for the -NH and -NH₂ protons, which are exchangeable with D₂O. The chemical shift of these protons can be highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Signals for the five carbon atoms of the substituted thiophene ring. The carbon attached to the chlorine atom will be shifted downfield.

-

A signal for the methyl carbon.

-

A signal for the carbonyl carbon in the range of 160-170 ppm.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the -NH and -NH₂ groups in the region of 3200-3400 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group, typically around 1650-1680 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups.

-

Vibrations associated with the thiophene ring.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 190.65 g/mol . The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

-

Fragmentation patterns may include the loss of the hydrazide moiety and other characteristic fragments.

-

Applications in Drug Discovery and Development

Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[11][12] The carbohydrazide moiety is also a key pharmacophore and a versatile linker for creating more complex molecules with potential therapeutic applications.[13] The combination of the substituted thiophene ring and the carbohydrazide group in this compound makes it an attractive starting material for the synthesis of novel bioactive compounds. The chlorine substituent can significantly impact the lipophilicity and electronic properties of the molecule, potentially enhancing its membrane permeability and binding affinity to biological targets.[14]

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of this compound. While direct experimental data on its three-dimensional structure is limited, a robust model of its likely conformation and intermolecular interactions can be constructed based on the analysis of closely related compounds. The synthetic pathway is well-established, and the expected spectroscopic features provide a clear basis for its characterization. The structural motifs present in this molecule make it a promising candidate for further exploration in the field of drug discovery and development.

References

-

Garbutt, J. L., da Costa, C. F., deSouza, M. V. N., Wardell, S. M. S. V., Wardell, J. L., & Harrison, W. T. A. (2022). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 78(6), 619–624. [Link]

-

PubChem. (n.d.). 3-chloro-N'-[(4-chlorophenyl)methylidene]thiophene-2-carbohydrazide. Retrieved from [Link]

-

Al-Wahaibi, L. H., et al. (2014). (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(7), o751. [Link]

-

Garbutt, J. L., et al. (2022). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. IUCr Journals, 78(Pt 6), 619-624. [Link]

-

Warad, I., et al. (2012). N′-[(E)-2-Chlorobenzylidene]thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o145. [Link]

-

Jiang, Y. (2010). N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o923. [Link]

-

ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Retrieved from [Link]

-

Oksal, O., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. MDPI, 15(9), 2321. [Link]

-

Gualpa, F. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 499. [Link]

-

ResearchGate. (n.d.). Drug-like profile of 3-aminothiophene-2-carbohydrazide derivatives 5a–i. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101569. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Wang, Y., et al. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 12(3), 414. [Link]

-

Al-Wahaibi, L. H., et al. (2014). (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o751. [Link]

Sources

- 1. CAS 175137-12-9 | 8H56-5-X1 | MDL MFCD00068136 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. 175137-12-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N′-[(E)-2-Chlorobenzylidene]thiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organicchemistrydata.org [organicchemistrydata.org]

Solubility of 3-Chloro-4-methylthiophene-2-carbohydrazide in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-methylthiophene-2-carbohydrazide in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides a detailed, field-proven experimental protocol for its determination, and discusses analytical methodologies for quantification. The objective is to empower scientific professionals to generate reliable and reproducible solubility data, a critical parameter in drug discovery, process chemistry, and formulation development.

Introduction to this compound

This compound is a substituted heterocyclic compound featuring a thiophene ring, a core structure in many pharmaceuticals, and a carbohydrazide functional group. The thiophene nucleus is a well-known bioisostere of the benzene ring, often incorporated to modulate physicochemical properties and enhance biological activity. The carbohydrazide moiety (-CONHNH₂) is a versatile functional group known to act as a pharmacophore with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The solubility of this compound is a pivotal physical property that dictates its behavior in both chemical and biological systems. Accurate solubility data is essential for:

-

Drug Discovery and Development: Influencing bioavailability, formulation strategies, and routes of administration. Poorly soluble compounds often present significant challenges in achieving therapeutic concentrations.[1][2][3]

-

Process Chemistry: Designing and optimizing synthetic routes, particularly for reaction solvent selection, purification through crystallization, and isolation of the final product.

-

Analytical Chemistry: Developing robust analytical methods for quantification and quality control.

This guide will first explore the theoretical underpinnings of solubility prediction based on the molecule's structure and then provide a rigorous experimental protocol for its empirical determination.

Theoretical Framework: Predicting Solubility

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another.[4] The polarity of this compound is a composite of its various structural features:

-

Thiophene Ring, Methyl Group, and Chloro Substituent: These components contribute to the molecule's lipophilic (oil-loving) character.

-

Carbohydrazide Group (-CONHNH₂): This is a highly polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature imparts a hydrophilic (water-loving) character.

The overall solubility of the molecule in a given solvent will be determined by the balance between these lipophilic and hydrophilic contributions. We can predict its general solubility behavior in different classes of organic solvents.

Qualitative Solubility Predictions

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Category | Solvent Example | Relative Polarity | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low (0.0 - 0.1)[5] | Low | The highly polar carbohydrazide group will have unfavorable interactions with nonpolar solvents, limiting solubility. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Medium to High (0.2 - 0.45)[5] | Moderate to High | These solvents can accept hydrogen bonds from the carbohydrazide N-H groups and their polarity can solvate the polar parts of the molecule. DMSO and DMF are particularly powerful solvents for this type of compound. |

| Polar Protic | Methanol, Ethanol | High (0.6 - 0.8)[5] | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with the carbohydrazide group, promoting dissolution. |

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

To obtain precise, quantitative data, an empirical determination is necessary. The isothermal shake-flask method is the gold-standard technique for measuring the equilibrium solubility of a solid in a liquid due to its reliability and reproducibility.[6][7]

Diagram of the Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Protocol:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium, ensuring saturation. A good starting point is to add ~10 mg of solid to 2 mL of the chosen solvent.[7]

-

Record the exact weight of the solid added.

-

Pipette a known volume of the organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare each solvent experiment in triplicate for statistical validity.[6]

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the solution is fully saturated.[8] The concentration of the solution should be measured at different time points until it remains constant.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant. This must be done without disturbing the undissolved solid.

-

To ensure no solid particulates are transferred, either:

-

Centrifuge the vial and draw the supernatant from the top.

-

Filter the solution using a syringe fitted with a solvent-compatible (e.g., PTFE) 0.22 µm filter.

-

-

-

Quantification:

-

Accurately dilute the saturated solution with the appropriate solvent (or mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Analyze the diluted sample using a validated analytical method to determine its concentration.

-

Analytical Methodologies for Quantification

The choice of analytical technique depends on the compound's properties and the available instrumentation.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and sensitive technique for separating and quantifying organic compounds.[9][10]

-

Principle: A liquid sample is passed through a column packed with a stationary phase. The components of the sample separate based on their differential affinity for the stationary and mobile phases.[10] A detector measures the components as they elute from the column.

-

Methodology:

-

Develop an HPLC method: Select an appropriate column (e.g., C18 for reverse-phase), mobile phase (e.g., a mixture of acetonitrile and water), and detector wavelength (determined by UV-Vis scan).

-

Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations. Inject each standard and plot the peak area versus concentration to generate a linear calibration curve.

-

Analyze the Sample: Inject the diluted, filtered supernatant from the solubility experiment.

-

Calculate Concentration: Use the peak area of the sample and the equation of the line from the calibration curve to determine the concentration of the diluted sample.[11] Remember to account for the dilution factor to find the original concentration of the saturated solution.

-

B. UV-Vis Spectrophotometry

If the compound has a suitable chromophore and no other components in the solution absorb at the same wavelength, UV-Vis spectroscopy offers a simpler and faster method for quantification.[12][13]

-

Principle: This technique measures the absorbance of light by a sample at a specific wavelength. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species.[14]

-